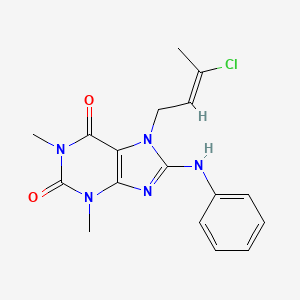

![molecular formula C34H52Cl2FeP2Pd B12052881 Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) ist ein Koordinationskomplex, der ein Palladium(II)-Zentrum aufweist, das an zwei Chloratome und einen zweizähnigen Liganden, 1,1’-bis(dicyclohexylphosphino)ferrocene, gebunden ist. Diese Verbindung ist bekannt für ihre Anwendung in der Katalyse, insbesondere in Kreuzkupplungsreaktionen, die in der organischen Synthese von entscheidender Bedeutung sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) erfolgt typischerweise durch Reaktion von Palladium(II)-chlorid mit 1,1’-bis(dicyclohexylphosphino)ferrocene in einem organischen Lösungsmittel unter einer inerten Atmosphäre. Die Reaktion wird in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Reaktion zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird oft durch Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Reaktionstypen

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) unterliegt hauptsächlich Substitutionsreaktionen, bei denen die Chloratome durch andere Liganden ersetzt werden. Es ist auch an katalytischen Kreisläufen beteiligt, insbesondere in Kreuzkupplungsreaktionen wie Suzuki-, Heck- und Sonogashira-Kupplungen .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Organoborane, Organostannane und Alkine. Die Reaktionen werden typischerweise in Gegenwart einer Base, wie z. B. Kaliumcarbonat oder Natriumhydroxid, und unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oft Biarylverbindungen, Alkene und Alkine, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien sind .

Wissenschaftliche Forschungsanwendungen

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) wird aufgrund seiner katalytischen Eigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt. Es wird verwendet in:

Biologie: Synthese biologisch aktiver Moleküle und Pharmazeutika.

Medizin: Entwicklung neuer Medikamente und Therapeutika.

Industrie: Produktion von Feinchemikalien, Polymeren und fortschrittlichen Materialien.

Wirkmechanismus

Der Mechanismus, durch den Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) seine katalytischen Wirkungen ausübt, beinhaltet die Koordination des Palladiumzentrums an die Reaktanten, wodurch die Bildung und Spaltung chemischer Bindungen erleichtert wird. Der zweizähnige Ligand stabilisiert das Palladiumzentrum, wodurch seine Reaktivität und Selektivität in katalytischen Kreisläufen erhöht wird .

Wirkmechanismus

The mechanism by which Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation and breaking of chemical bonds. The bidentate ligand stabilizes the palladium center, enhancing its reactivity and selectivity in catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)

- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)

- Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium(II)

Einzigartigkeit

Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) ist einzigartig aufgrund seiner sperrigen Dicyclohexylphosphinogruppen, die sterische Hinderung erzeugen und die Selektivität des Palladiumzentrums verbessern. Dies macht es besonders effektiv bei der Katalyse von Reaktionen, die eine hohe Selektivität und Stabilität erfordern .

Eigenschaften

Molekularformel |

C34H52Cl2FeP2Pd |

|---|---|

Molekulargewicht |

755.9 g/mol |

InChI |

InChI=1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2 |

InChI-Schlüssel |

HRAMBTUEZQOQRK-UHFFFAOYSA-L |

Kanonische SMILES |

C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)

![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)